molecular formula C23H26N4O5S B2663964 N-(2,4-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 933253-06-6

N-(2,4-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2663964
CAS No.: 933253-06-6
M. Wt: 470.54
InChI Key: UVAOLBPCWLXGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been used as a precursor in the synthesis of new chemical structures with potential biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized. These compounds exhibited anti-inflammatory and analgesic activities, highlighting their potential as cyclooxygenase inhibitors with significant COX-2 selectivity, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Pharmacological Evaluation

The compound's derivatives have been evaluated for their pharmacological properties. For example, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and assessed as possible anticonvulsants. These studies included molecular docking to predict affinity with anticonvulsant biotargets and in vivo experiments using a pentylenetetrazole-induced seizures model in rats. Some derivatives showed moderate anticonvulsant activity, indicating a potential avenue for developing new anticonvulsant agents (Severina et al., 2020).

Antimicrobial Activity

Derivatives synthesized using the compound as a starting material have shown promising antimicrobial activities. A study involving the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine demonstrated good antibacterial and antifungal activities. These findings suggest the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Chemical Structure Analysis

The compound and its derivatives have been subjects of chemical structure and reaction mechanism studies, providing valuable insights into their chemical behaviors and potential applications in various fields of chemistry and pharmacology. For example, the reaction mechanism of related compounds with acetamidine has been explored, shedding light on novel reaction pathways and intermediate structures (Nishino et al., 1972).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-14-8-15(2)25-23(24-14)33-13-16-9-19(28)21(32-5)11-27(16)12-22(29)26-18-7-6-17(30-3)10-20(18)31-4/h6-11H,12-13H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAOLBPCWLXGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.